

# 2-Bromo-1,3-dichloro-5-fluorobenzene CAS number

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## Compound of Interest

**Compound Name:** 2-Bromo-1,3-dichloro-5-fluorobenzene

**Cat. No.:** B1288648

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## Core Compound Identification and Properties

**2-Bromo-1,3-dichloro-5-fluorobenzene** is a polysubstituted aromatic compound whose utility is derived from the distinct chemical reactivity of its three different halogen atoms. This differential reactivity allows for selective, stepwise functionalization, making it a valuable synthon for constructing complex molecular architectures.

CAS Number: 263333-82-0[\[1\]](#)[\[2\]](#)

Synonyms: 4-Bromo-3,5-dichlorofluorobenzene, 2,6-dichloro-4-fluorobromobenzene[\[1\]](#)[\[2\]](#)

## Physicochemical and Spectroscopic Data

The physical and chemical properties of a compound are foundational to its handling, reaction setup, and purification. The data for **2-Bromo-1,3-dichloro-5-fluorobenzene** are summarized below.

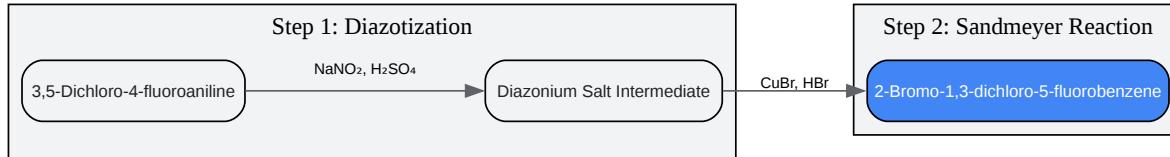
Property	Value	Source
Molecular Formula	C <sub>6</sub> H <sub>2</sub> BrCl <sub>2</sub> F	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	243.89 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Physical Form	White to Yellow Solid	
IUPAC Name	2-bromo-1,3-dichloro-5-fluorobenzene	<a href="#">[2]</a>
InChI Key	OSXAPJFZNJFFJS-UHFFFAOYSA-N	<a href="#">[3]</a>
Storage Temperature	Room Temperature	
Purity	Typically ≥98%	

## Synthesis and Mechanistic Considerations

The synthesis of polysubstituted benzenes like **2-Bromo-1,3-dichloro-5-fluorobenzene** often relies on classic aromatic chemistry, where the directing effects of existing substituents are leveraged to achieve the desired regiochemistry. A common and industrially scalable approach for similar compounds involves a Sandmeyer-type reaction from a strategically substituted aniline precursor.

While a specific, detailed synthesis for the 2-bromo isomer is not extensively published, a logical and well-established pathway can be extrapolated from known syntheses of its isomers, such as 5-bromo-1,3-dichloro-2-fluorobenzene.[\[4\]](#) This process typically begins with a suitable aniline, which undergoes diazotization followed by a copper-catalyzed halogen exchange.

A plausible synthetic pathway is outlined below:



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Caption: Plausible synthesis via Sandmeyer reaction.

Causality Behind the Method:

- Starting Material Choice: The selection of the aniline precursor is critical. The existing substituents (Cl, F) guide the subsequent bromination step to the correct position and are stable under diazotization conditions.
- Diazotization: The conversion of the amine group (-NH<sub>2</sub>) to a diazonium salt (-N<sub>2</sub><sup>+</sup>) creates an excellent leaving group (N<sub>2</sub> gas). Using a strong, non-nucleophilic acid like sulfuric acid prevents unwanted side reactions.[4]
- Sandmeyer Reaction: This is a robust and high-yielding method for introducing a halogen (in this case, bromine via CuBr) onto an aromatic ring by displacing the diazonium group.[4] The use of a copper(I) salt catalyst is essential for the radical-transfer mechanism of this reaction.

## Chemical Reactivity and Synthetic Utility

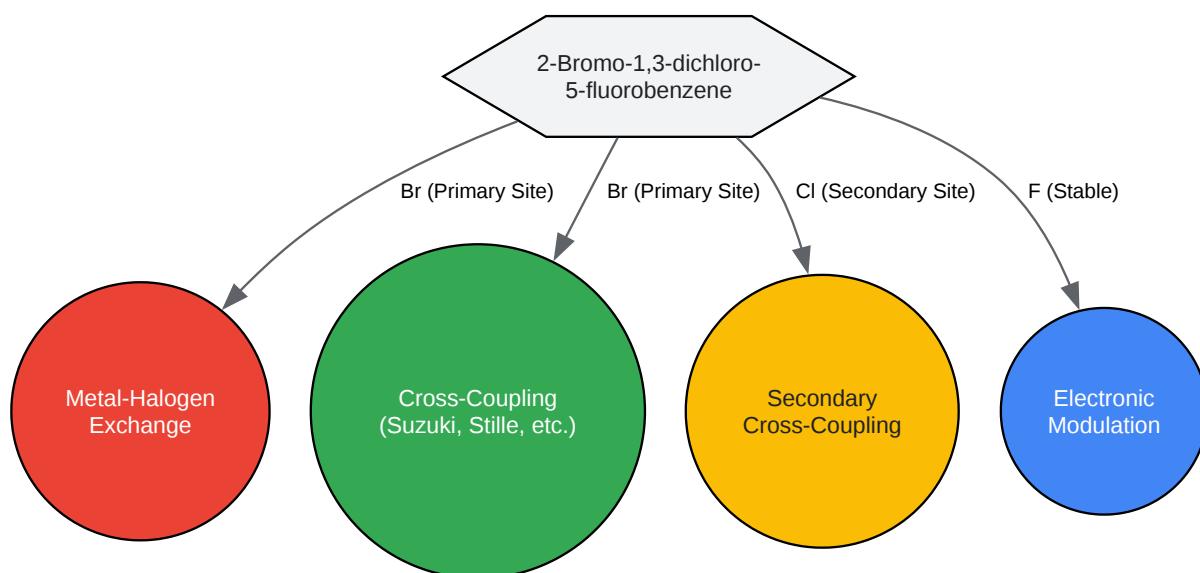
The primary value of **2-Bromo-1,3-dichloro-5-fluorobenzene** in drug discovery lies in the differential reactivity of its halogen substituents. This allows chemists to perform sequential, site-selective modifications. The reactivity hierarchy is governed by both the carbon-halogen bond strength (C-Br < C-Cl < C-F) and the electronic environment of the ring.

Hierarchy of Reactivity:

- Bromine (Position 2): The C-Br bond is the weakest among the halogens present. This makes it the primary site for:
  - Metal-Halogen Exchange: Rapid reaction with organolithium reagents (e.g., n-BuLi, t-BuLi) to form a lithiated intermediate.
  - Palladium-Catalyzed Cross-Coupling: The preferred site for reactions like Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings.
- Chlorine (Positions 1, 3): The C-Cl bonds are stronger than C-Br but can be activated for cross-coupling reactions under more forcing conditions (e.g., using specialized ligands or

higher temperatures) after the bromine has been functionalized.

- Fluorine (Position 5): The C-F bond is the strongest and is generally unreactive in cross-coupling reactions. It primarily serves as a stable substituent that modulates the electronic properties ( $pK_a$ , lipophilicity) of the final molecule. It can, however, participate in nucleophilic aromatic substitution ( $S_NAr$ ) if the ring is sufficiently activated.



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Caption: Reactivity hierarchy of halogen sites.

## Applications in Drug Discovery

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.<sup>[5]</sup> Compounds like **2-Bromo-1,3-dichloro-5-fluorobenzene** serve as scaffolds to introduce a fluorinated phenyl ring into a larger molecule.

- Metabolic Blocking: The strong C-F bond can block sites on the aromatic ring that are susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.<sup>[5]</sup>

- Lipophilicity and Permeability: Fluorine substitution increases the lipophilicity of the molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.
- Binding Interactions: The highly polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with protein targets, potentially increasing the potency of the drug.

This building block is particularly relevant for the synthesis of kinase inhibitors, GPCR modulators, and other targeted therapies where precise molecular tuning is required.

## Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general, self-validating procedure for the selective functionalization at the bromine position, a common first step in a multi-step synthesis.

Objective: To couple **2-Bromo-1,3-dichloro-5-fluorobenzene** with a generic boronic acid (e.g., 4-methoxyphenylboronic acid) to demonstrate site-selectivity.

Materials:

- **2-Bromo-1,3-dichloro-5-fluorobenzene** (1.0 equiv)
- 4-Methoxyphenylboronic acid (1.2 equiv)
- $\text{Pd}(\text{PPh}_3)_4$  (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
- 2M Sodium Carbonate ( $\text{Na}_2\text{CO}_3$ ) aqueous solution (3.0 equiv)
- 1,4-Dioxane or Toluene/Ethanol mixture
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ethyl acetate
- Hexanes

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **2-Bromo-1,3-dichloro-5-fluorobenzene** (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and  $\text{Pd}(\text{PPh}_3)_4$  (0.03 equiv).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical as the palladium catalyst is oxygen-sensitive.
- Solvent and Base Addition: Add the solvent (e.g., 1,4-Dioxane) followed by the 2M  $\text{Na}_2\text{CO}_3$  solution via syringe.
- Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
- Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification and Validation: Purify the crude product by flash column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield the pure coupled product. The structure and purity should be validated by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry, which will confirm the selective replacement of bromine.

## Safety and Handling

**2-Bromo-1,3-dichloro-5-fluorobenzene** is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated chemical fume hood.[6]

GHS Hazard Statements:[2]

- H302: Harmful if swallowed.
- H315: Causes skin irritation.[2]
- H319: Causes serious eye irritation.[2]

- H335: May cause respiratory irritation.[[2](#)]

#### Precautionary Statements:

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[[7](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[7](#)]
- P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[7](#)]

#### Handling and Storage:

- Handling: Avoid contact with skin, eyes, and clothing.[[7](#)] Wash hands thoroughly after handling.[[6](#)]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[[7](#)]

## Conclusion

**2-Bromo-1,3-dichloro-5-fluorobenzene** is more than just a chemical intermediate; it is an enabling tool for modern drug discovery and complex molecule synthesis. Its value is rooted in the predictable and hierarchical reactivity of its halogen substituents, which provides chemists with a reliable platform for building molecular complexity in a controlled manner. A thorough understanding of its properties, synthesis, and reactivity, coupled with stringent adherence to safety protocols, allows researchers to fully leverage this versatile building block in the pursuit of novel therapeutics and advanced materials.

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)

